molecular formula C16H14 B3394606 1,2-Di-o-tolylethyne CAS No. 5294-03-1

1,2-Di-o-tolylethyne

Cat. No.: B3394606
CAS No.: 5294-03-1
M. Wt: 206.28 g/mol
InChI Key: SVIUEMOZHFTFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Diarylacetylenes in Organic Synthesis

Diarylacetylenes, also known as diarylethynes or tolanes, are a class of organic compounds characterized by an acetylene (B1199291) (–C≡C–) functional group bonded to two aryl groups. These molecules are recognized as valuable compounds and versatile building blocks in several fields, including organic synthesis, medicinal chemistry, and materials science. ambeed.com Their rigid, linear structure and π-electron-rich system impart unique electronic and photophysical properties, making them suitable for applications in molecular electronics and nanotechnology. nih.gov

The synthesis of diarylacetylenes has been extensively studied, with transition-metal-catalyzed cross-coupling reactions being the most prevalent methods. ambeed.com Among these, the Sonogashira coupling is a widely employed and robust reaction. This method involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org The reaction conditions are generally mild, tolerating a wide variety of functional groups, which makes it highly useful in the synthesis of complex molecules. wikipedia.orgjk-sci.com Variations of this reaction, including copper-free versions, have also been developed to circumvent certain limitations, such as the undesired homocoupling of terminal alkynes (Glaser coupling). wikipedia.org

Structural Characteristics and Chemical Importance of Substituted Diarylethynes

The fundamental structure of a diarylacetylene features a linear C-Ar bond, a C≡C triple bond, and another C-Ar bond. The properties of these molecules can be finely tuned by altering the substituents on the aromatic rings. These modifications influence the electronic nature of the molecule, its conformational behavior, and its intermolecular interactions. libretexts.org For instance, the introduction of different functional groups can significantly alter the photophysical properties of diarylacetylenes, a characteristic that is exploited in the development of materials for organic light-emitting diodes (OLEDs) and fluorescent probes. arkat-usa.org

A critical structural aspect influencing the reactivity and properties of diarylethynes is the position of substituents on the aryl rings. The placement of substituents in the ortho position introduces significant steric effects. accessscience.comwikipedia.org Steric effects arise from the spatial arrangement of atoms, where bulky groups in close proximity can hinder reaction pathways or alter molecular conformation due to repulsive forces between their electron clouds. wikipedia.orgucla.edu In the case of ortho-substituted diarylethynes, such as 1,2-di-o-tolylethyne, the methyl groups are positioned close to the acetylene linker. This proximity can lead to steric hindrance, which influences the molecule's geometry and can dictate a different course of reactivity compared to its less hindered meta or para isomers. nih.govorganic-chemistry.org

Research Landscape of this compound within Alkyne Chemistry

Within the broader class of diarylacetylenes, this compound is a specific isomer where the aryl groups are 2-methylphenyl (o-tolyl). While its para-substituted isomer, 1,2-di-p-tolylethyne, is more commonly referenced in studies such as Rh-catalyzed [2+2+2] cycloadditions, the research landscape for this compound is less extensive, with its chemistry being primarily dictated by the steric influence of the ortho-methyl groups. acs.orgpku.edu.cn

A significant research finding highlights the unique reactivity of this compound under palladium catalysis. In a study investigating a palladium-catalyzed [3+2] annulation of alkynes for the synthesis of azulene (B44059) derivatives, various diarylacetylenes were tested. While compounds like diphenylacetylene (B1204595) successfully yielded the expected azulene products, the reaction of this compound did not follow this pathway. pku.edu.cn Instead of undergoing the annulation, it was converted to the hydroborated product, (E)-1,2-di-o-tolylethene. pku.edu.cn This outcome suggests that the steric bulk of the ortho-tolyl groups prevents the molecule from adopting the necessary conformation for the cycloaddition to occur, favoring an alternative reaction pathway. This finding underscores how ortho-substitution can serve as a powerful tool to control reaction selectivity by sterically blocking certain mechanistic pathways. wikipedia.orgpku.edu.cn

Data Tables

Table 1: Physicochemical Properties of this compound

IdentifierValue
CAS Number 5294-03-1 1pchem.comchemicalbook.com
Molecular Formula C₁₆H₁₄ 1pchem.comchemicalbook.com
Molecular Weight 206.28 g/mol ambeed.comchemicalbook.com
IUPAC Name 1-methyl-2-[2-(2-methylphenyl)ethynyl]benzene chemsrc.com
MDL Number MFCD28452932 1pchem.com

Table 2: Reactivity of this compound in Palladium-Catalyzed Annulation

ReactantExpected Product (Azulene Synthesis)Observed ProductReference
Diphenylacetylene1,2,3-Triphenyl Azulene1,2,3-Triphenyl Azulene pku.edu.cn
This compound Corresponding Azulene Derivative(E)-1,2-di-o-tolylethene (Hydroborated Alkene) pku.edu.cn

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-[2-(2-methylphenyl)ethynyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-13-7-3-5-9-15(13)11-12-16-10-6-4-8-14(16)2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIUEMOZHFTFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C#CC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437185
Record name 1,1'-(Ethyne-1,2-diyl)bis(2-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5294-03-1
Record name 1,1'-(Ethyne-1,2-diyl)bis(2-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1,2 Di O Tolylethyne and Analogues

Palladium-Catalyzed Coupling Reactions for Diarylethyne Construction

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for the formation of the C(sp²)-C(sp) bonds inherent in diarylethynes. libretexts.org These methods offer mild reaction conditions, high functional group tolerance, and excellent yields, making them indispensable in contemporary synthesis. jk-sci.com

Sonogashira Coupling and its Variants for 1,2-Di-o-tolylethyne Synthesis

The Sonogashira reaction, first reported in 1975, is a seminal method for coupling terminal alkynes with aryl or vinyl halides. libretexts.orgjk-sci.com The synthesis of a symmetrical diarylethyne like this compound can be envisioned through the coupling of an o-tolyl halide with o-tolylethyne, or more practically, through a dimerisation-type coupling or by using acetylene (B1199291) gas with two equivalents of an o-tolyl halide. The reaction is traditionally catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI, in the presence of an amine base like triethylamine. organic-chemistry.orgyoutube.com

The catalytic cycle is understood to involve two interconnected cycles: a palladium cycle and a copper cycle. libretexts.org

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 2-iodotoluene) to form a Pd(II) intermediate.

Copper Cycle : Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper acetylide species. wikipedia.org

Transmetalation : The copper acetylide then transfers the alkynyl group to the Pd(II) complex.

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the diarylethyne product (this compound) and regenerate the active Pd(0) catalyst. youtube.com

Table 1: Key Components of the Traditional Sonogashira Coupling

Component Typical Examples Role
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Primary catalyst for C-C bond formation
Copper Co-catalyst CuI, CuBr Facilitates acetylide formation and transmetalation
Aryl Halide 2-Iodotoluene, 2-Bromotoluene Aryl source
Alkyne o-Tolylacetylene Alkynyl source
Base Triethylamine, Diisopropylamine Neutralizes HX, promotes acetylide formation
Solvent THF, DMF, Acetonitrile (B52724) Reaction medium

Several variants of the Sonogashira coupling have been developed to address certain limitations of the traditional protocol, such as the formation of alkyne homocoupling byproducts (Glaser coupling) due to the copper co-catalyst. wikipedia.org

Copper-Free Sonogashira Coupling : To avoid the issues associated with copper, copper-free versions have been developed. These reactions often require a higher loading of the palladium catalyst or the use of specific ligands and bases to proceed efficiently. wikipedia.org The mechanism in these cases is believed to involve direct reaction of the palladium-acetylide complex or proceed through a Pd-Pd transmetalation pathway. organic-chemistry.org

Catalyst Variations : Research has explored different palladium sources and ligands to improve catalytic efficiency. N-Heterocyclic carbene (NHC) palladium complexes and catalysts supported on metal oxides have shown promise. wikipedia.org Additionally, other metals like nickel and gold have been investigated as catalysts for similar transformations. wikipedia.org

Suzuki Coupling in Diarylalkyne Synthesis

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed C-C bond formation, typically involving the reaction of an organoboron compound with an organohalide. jk-sci.comyoutube.com While most commonly used for C(sp²)-C(sp²) bond formation, it has been adapted for the synthesis of diarylalkynes. organic-chemistry.org This "alkynyl Suzuki coupling" provides a valuable alternative to the Sonogashira reaction.

For the synthesis of this compound, this approach would involve the cross-coupling of an alkynylboron species with an aryl halide, or conversely, an arylboronic acid with an alkynyl halide. A study by Tang et al. demonstrated an efficient ligand-free, palladium-catalyzed Suzuki-Miyaura cross-coupling of various alkynyl halides with organoboronic acids under aerobic conditions. organic-chemistry.org The use of Pd(dba)₂ and cesium carbonate in methanol (B129727) at room temperature afforded unsymmetrical diarylalkynes in good yields. organic-chemistry.org This method is notable for its mild conditions and tolerance of various functional groups. organic-chemistry.org

Table 2: Comparison of Sonogashira and Alkynyl Suzuki Couplings for Diarylethyne Synthesis

Feature Sonogashira Coupling Alkynyl Suzuki Coupling
Alkynyl Source Terminal Alkyne Alkynylboronic acid/ester or Alkynyl Halide
Aryl Source Aryl Halide/Triflate Arylboronic acid/ester or Aryl Halide
Co-catalyst Often requires Cu(I) Not required
Byproducts Potential for alkyne homocoupling Boron-containing byproducts
Key Advantage Direct use of terminal alkynes Avoids copper, stable organoboron reagents

Decarboxylative Cross-Coupling Strategies

More recently, decarboxylative cross-coupling has emerged as a powerful strategy, utilizing readily available carboxylic acids as coupling partners. nih.gov This approach avoids the need to pre-functionalize starting materials into organohalides or organometallic reagents. The synthesis of diarylethynes can be achieved through the coupling of an alkynyl carboxylic acid with an aryl halide or an aryl carboxylic acid with an alkynyl halide. These reactions often proceed via radical mechanisms, initiated by photoredox or transition-metal catalysis. mdpi.comresearchgate.net

While specific examples for this compound are less common in introductory literature, the general strategy provides a novel disconnection. For instance, a photoredox-catalyzed decarboxylative coupling could theoretically unite an o-tolyl radical (generated from o-toluic acid) with an appropriate alkynyl partner. mdpi.com This field is rapidly advancing, offering a more sustainable and convergent approach to complex molecules by leveraging abundant carboxylic acid feedstocks. nih.govresearchgate.net

Copper-Catalyzed Synthetic Routes

While copper is a crucial co-catalyst in the Sonogashira reaction, it can also serve as the primary catalyst for the synthesis of diarylethynes. The classic example is the Glaser coupling, which involves the oxidative homocoupling of terminal alkynes in the presence of a copper salt (like CuCl or Cu(OAc)₂) and an oxidant (typically oxygen). This method is primarily used for synthesizing symmetrical diarylethynes.

For this compound, the Glaser coupling of o-tolylacetylene would be a direct synthetic route. Furthermore, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," highlight copper's ability to activate alkynes. nih.govnsf.gov While this specific reaction forms triazoles, the underlying principle of copper acetylide formation is central to many copper-catalyzed transformations. nih.gov Modern research continues to develop new copper-catalyzed cross-coupling reactions that offer alternatives to palladium-based systems, often with advantages in cost and different reactivity profiles. neu.edu

Electrochemical Approaches to Diarylethyne Formation

Electrosynthesis offers a sustainable and powerful alternative to traditional chemical methods by using electricity to drive reactions, often avoiding harsh reagents and oxidants. nih.gov The formation of diarylethynes can be achieved through electrochemical methods. For instance, the anodic oxidation of iodoarenes in the presence of arenes can form diaryliodonium salts, which are versatile precursors in organic synthesis. researchgate.netresearchgate.net

While direct electrochemical coupling to form an alkyne bond is less common, electrochemical methods can be used to generate reactive intermediates that then participate in coupling reactions. For example, an electrochemical cross-electrophile coupling (eXEC) using a nickel catalyst has been developed for synthesizing unsymmetrical diorganyl selanes from aryl iodides. nih.gov Similar principles could be applied to C-C bond formation, where electrochemical reduction or oxidation generates radical species or organometallic intermediates that can couple to form the desired diarylethyne structure. This approach is atom-efficient and avoids chemical waste, aligning with the principles of green chemistry. nih.gov

Chemo- and Regioselective Considerations in this compound Synthesis

Chemoselectivity and regioselectivity are critical considerations in the synthesis of complex molecules. beilstein-journals.org For a symmetrical molecule like this compound, regioselectivity of the alkyne bond formation is not a concern. However, chemoselectivity becomes important if the o-tolyl starting materials contain other reactive functional groups.

Palladium-catalyzed reactions like the Sonogashira and Suzuki couplings are renowned for their high functional group tolerance. jk-sci.comjk-sci.com The choice of catalyst, ligands, base, and reaction conditions can be tuned to selectively react at a desired position while leaving other functional groups intact. For example, in a molecule containing both an iodide and a bromide, a Sonogashira coupling can often be performed selectively at the more reactive C-I bond. wikipedia.org

Ligand design plays a crucial role in controlling both reactivity and selectivity. nih.gov Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes can significantly influence the outcome of a palladium-catalyzed reaction, enabling transformations that are otherwise difficult to achieve. libretexts.orgchemrxiv.org In the synthesis of substituted diarylethyne analogues, where different aryl groups are present, controlling which groups couple (cross-coupling vs. homocoupling) and at which position (regioselectivity) is paramount and is often dictated by the subtle interplay between substrate electronics, steric effects, and the nature of the catalytic system. rsc.org

Reactivity and Transformational Chemistry of 1,2 Di O Tolylethyne

Catalyst-Mediated Addition Reactions

Catalyst-mediated addition reactions are crucial for functionalizing the alkyne moiety of 1,2-Di-o-tolylethyne, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Hydroboration of this compound and Formation of Alkenyl Speciesnih.gov

In the context of palladium-catalyzed reactions aimed at azulene (B44059) synthesis, the behavior of this compound has been observed to deviate from typical annulation pathways. Specifically, under certain palladium-catalyzed conditions, this compound underwent hydroboration, yielding the corresponding (E)-1,2-di-o-tolylethene in 38% yield, rather than the anticipated azulene product pku.edu.cn. This transformation is proposed to involve a cascade mechanism featuring the formal trans-addition of a palladium-boron species across the alkyne's triple bond, followed by an alkenylative palladation step pku.edu.cn. The presence of iodide is suggested to be critical for enabling the trans-palladium-boration and subsequent steps leading to potential ring formation pku.edu.cn.

Table 3.1.1: Hydroboration of this compound

SubstrateCatalyst SystemProductYield (%)Reference
This compoundPalladium-catalyzed (specific conditions)(E)-1,2-di-o-tolylethene38 pku.edu.cn

Reductive Hydroamination Pathwaysrsc.org

Reductive hydroamination offers a pathway to synthesize amines by adding an N-H bond across an unsaturated carbon-carbon bond, often utilizing nitroarenes as the nitrogen source. In copper-catalyzed reductive hydroamination reactions involving inactive diarylacetylenes and nitroarenes, this compound has been employed as a substrate. However, due to the significant steric hindrance presented by its ortho-tolyl substituents, this compound resulted in a very low yield of the desired hydroaminated product acs.org. This observation underscores the impact of steric bulk on the efficiency of such transformations.

Table 3.1.2: Reductive Hydroamination of this compound

Reaction TypeSubstrateCatalyst SystemObservationReference
Reductive HydroaminationThis compoundCopper-catalyzedVery low yield of desired product due to steric hindrance acs.org

Cycloaddition and Annulation Reactions Involving this compound

This compound can participate in various cycloaddition and annulation reactions, often catalyzed by transition metals, leading to the formation of cyclic structures. The steric demands of the ortho-tolyl groups frequently influence the outcome and efficiency of these processes.

Palladium-Catalyzed Annulation Processesnih.gov

Palladium catalysis is widely employed for annulation reactions, including the synthesis of indenones from diarylacetylenes and o-haloarenecarboxaldehydes nih.govcore.ac.uk. While many symmetrical diaryl internal alkynes react efficiently under these conditions to afford indenones in high yields, this compound exhibits significantly diminished reactivity. In such palladium-catalyzed annulations, this compound coupled to form the desired indenone products in yields of less than 10% nih.gov. This reduced yield is attributed to the substantial steric hindrance imposed by the ortho-tolyl groups, which impedes the catalytic cycle nih.govcore.ac.uk. Furthermore, in palladium-catalyzed reactions aimed at azulene formation, this compound was observed to undergo hydroboration instead of annulation pku.edu.cn.

Table 3.2.1: Palladium-Catalyzed Annulation of this compound

Reaction TypeSubstrateProduct TypeCatalyst SystemYield (%)Reference
Indenone Formation AnnulationThis compoundIndenonesPalladium-catalyzed<10 nih.gov
Azulene Synthesis AnnulationThis compound(E)-1,2-di-o-tolylethenePalladium-catalyzed (specific conditions)38 pku.edu.cn

Ruthenium-Catalyzed Cycloaddition Behaviornih.gov

Ruthenium catalysts are known to mediate a variety of cycloaddition reactions involving alkynes, including [2+2], [2+2+2], and ene-yne metathesis researchgate.netchesci.comd-nb.infonih.gov. While ruthenium-catalyzed reactions have been explored with various diarylacetylenes, specific applications involving this compound are less extensively documented, or they may proceed with moderate yields due to steric factors researchgate.net. For instance, in a ruthenium-catalyzed electrochemical C–H activation process, this compound was utilized and yielded a product in 50% yield uni-goettingen.de. This demonstrates the potential for ruthenium catalysis to engage with this sterically demanding alkyne, albeit with yields that may be influenced by its structure.

Table 3.2.2: Ruthenium-Catalyzed Reactions of this compound

Reaction TypeSubstrateProductCatalyst SystemYield (%)Reference
Electrochemical C–H ActivationThis compound59fRuthenium-catalyzed50 uni-goettingen.de
Ene-yne cross-metathesis (general)DiarylacetylenesButadienesRuthenium-catalyzed (Hoveyda catalyst)Varies researchgate.net

Investigation of Steric Hindrance Effects on Reactivitynih.govrsc.org

Table 3.2.3: Impact of Steric Hindrance on this compound Reactivity

Reaction TypeCatalyst TypeSteric FactorObserved Yield ImpactReference
Reductive HydroaminationCopperHighVery low yield acs.org
Palladium-Catalyzed AnnulationPalladiumHigh<10% yield nih.gov
Palladium-Catalyzed AnnulationPalladiumHighDid not form azulene pku.edu.cn
Ruthenium-Catalyzed ReactionsRutheniumHigh50% yield (specific) uni-goettingen.de

Functionalization and Derivatization Reactions

The chemical compound this compound, an internal alkyne with ortho-substituted tolyl groups, undergoes specific functionalization and derivatization reactions under various catalytic conditions. Research has demonstrated its participation in hydroboration and hydrocarboxylation/esterification processes, while also highlighting its lack of reactivity in other catalytic transformations. These studies provide insight into the compound's chemical behavior and potential for synthetic modification.

One notable functionalization involves palladium-catalyzed hydroboration. In a study exploring palladium-catalyzed [3+2] annulation reactions, this compound was found to yield the hydroborated product, (E)-1,2-di-o-tolylethene, in 38% yield. This outcome suggests that under these specific conditions, the alkyne undergoes a formal trans-addition of a Pd-Bpin species across the triple bond, rather than participating in the intended annulation cascade. pku.edu.cn

Another significant derivatization pathway for this compound is palladium-catalyzed hydrocarboxylation and esterification. Utilizing a catalytic system comprising 5 wt% Pd/C, Xantphos, and TBAI in the presence of oxalic acid and DMF, this reaction transforms this compound into product 5d with a reported yield of 63%. This process demonstrates the utility of palladium catalysis in functionalizing the alkyne moiety. rsc.org

Conversely, this compound has been observed to exhibit limited reactivity in certain other catalytic systems. For instance, in Rh(III)-catalyzed oxidative bicyclization reactions aimed at accessing naphtho[1,8-bc]pyrans, 1,2-di(o-tolyl)ethyne (a synonym for this compound) showed no reactivity. rsc.orgdicp.ac.cn Similarly, in a ruthenium-catalyzed [4+2] annulation reaction involving arylglyoxylic acids, the use of this compound was found to be not feasible. rsc.org These findings underscore the importance of catalyst and reaction conditions in determining the functionalization outcome for this specific diarylacetylene.

The functionalization and derivatization reactions of this compound are summarized below:

Reaction TypeCatalyst SystemKey ReagentsProductYieldReference
HydroborationPalladium catalysis (specifics not detailed for this compound)B₂Pin₂(E)-1,2-di-o-tolylethene38% pku.edu.cn
Hydrocarboxylation/Esterification5 wt% Pd/C, Xantphos, TBAIOxalic acid, DMFProduct 5d63% rsc.org

Compound List:

this compound

(E)-1,2-di-o-tolylethene

Product 5d

Mechanistic Investigations and Computational Studies of 1,2 Di O Tolylethyne Transformations

Elucidation of Reaction Pathways and Intermediates

Research into the transformations of 1,2-Di-o-tolylethyne has revealed complex reaction pathways and identified key intermediates. In a study involving palladium-catalyzed [3+2] annulation reactions aiming for azulene (B44059) synthesis, this compound was observed to yield hydroborated (E)-1,2-di-o-tolylethene rather than the expected azulene product under specific conditions pku.edu.cn. This outcome suggests a cascade process involving the formal trans-addition of a Pd-Bpin species across the alkyne, followed by alkenylative palladation of another alkyne moiety pku.edu.cn. Furthermore, the presence of iodide was found to be crucial for enabling trans-palladium-boration and subsequent azulene formation, indicating its pivotal role in the reaction mechanism pku.edu.cn. In other investigations, the reaction of this compound with DMF-activated N-bromosuccinimide (NBS) and water, followed by the introduction of DBU, led to the formation of α-amino ketones lnu.edu.cn. A proposed mechanism for this transformation involves the initial formation of a bromonium intermediate, followed by water attack to generate a brominated enol, which then reacts with DMF-activated NBS to produce an α,α-dibromo ketone lnu.edu.cn.

Role of Catalysts and Ligands in Reaction Selectivity

The selectivity of reactions involving this compound is significantly influenced by the choice of catalysts and ligands. For instance, in palladium-catalyzed reactions, the presence or absence of iodide can dictate the reaction outcome, as seen in the azulene synthesis where iodide is essential for the desired ring expansion pku.edu.cn. When tricyclohexyl phosphine (B1218219) (PCy3) was used as a ligand in the absence of LiI, the reaction of diphenylacetylene (B1204595) yielded (Z)-hydroborated diphenyl alkene pku.edu.cn. Similarly, the reaction of 1,2-bis(4-methoxyphenyl)ethyne (B1268520) in the absence of LiI also led to hydroborated alkene isomers pku.edu.cn. These findings highlight the critical role of iodide in facilitating specific palladium-boration pathways.

In the context of methoxycarbonylation reactions, the bidentate phosphine ligand 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) (1,2-DTBPMB) has been identified as highly effective when coordinated to palladium, enabling high selectivity for linear esters and acids from terminal or internal double bonds units.it. Ligand modifications, such as replacing tert-butyl groups with isopropyl groups, were explored to improve branched selectivity, with the most sterically demanding ligand, 1,2-DTBPMB, yielding the best activity and selectivity units.it.

Density Functional Theory (DFT) Calculations and Theoretical Modeling

Density Functional Theory (DFT) is a powerful computational tool widely employed to investigate the electronic structure and reaction mechanisms of chemical systems q-chem.comcatalysis.blogunimib.itnih.gov. In the realm of catalysis, DFT calculations provide atomic and molecular-level insights into the behavior of electrons, aiding in the understanding of reaction pathways, activation energies, and the electronic properties of catalysts catalysis.blog. For example, DFT has been utilized to study the mechanism of palladium-catalyzed carboborylation of alkynes, contributing to the understanding of intermediates and reaction steps pku.edu.cn. The accuracy of DFT relies on the chosen exchange-correlation functional, and while it offers a practical route, improvements in functionals are continuously being developed q-chem.com. DFT calculations can also be applied to understand non-covalent interactions, such as those observed in palladium complexes with cyclopentadienyl (B1206354) ligands, which can influence catalytic activity mdpi.com. Furthermore, DFT is instrumental in predicting the geometry and properties of organic compounds in their ground state, and Time-Dependent DFT (TDDFT) is used for excited-state investigations mdpi.com.

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are invaluable for probing reaction mechanisms by examining changes in reaction rates upon isotopic substitution wikipedia.org. A KIE is formally defined as the ratio of rate constants for reactions involving light versus heavy isotopically substituted reactants (kL/kH) wikipedia.org. These effects arise from differences in vibrational frequencies between isotopologues, where heavier isotopes generally lead to lower vibrational frequencies and thus higher activation energies, resulting in slower reaction rates wikipedia.org.

While specific KIE studies directly on this compound transformations were not extensively detailed in the provided search results, the general principles apply. For instance, in a rhodium-catalyzed annulation reaction of arylalkynes, intermolecular and intramolecular KIE experiments supported that C(sp2)-H functionalization is the rate-limiting step rsc.org. In other contexts, KIE studies are used to distinguish between reaction mechanisms, such as SN1 versus SN2 pathways, by observing the magnitude of the isotope effect on carbon or hydrogen atoms involved in bond breaking or formation wikipedia.orgmdpi.com. For example, a significant KIE for C-H bond cleavage indicates that this step is rate-determining rsc.org. The substitution of hydrogen with deuterium (B1214612) (H/D) is a common method for KIE studies due to the substantial mass difference, which leads to more pronounced effects wikipedia.orgmdpi.comnih.gov.

Advanced Spectroscopic and Structural Characterization of 1,2 Di O Tolylethyne and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

For 1,2-di-o-tolylethyne (C₁₆H₁₄), both ¹H and ¹³C NMR spectra offer characteristic signals that confirm its unique ortho-substituted structure. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum displays distinct resonances for the aromatic and methyl protons. The aromatic protons appear as a complex multiplet due to spin-spin coupling, while the methyl protons give rise to a sharp singlet.

The ¹³C NMR spectrum is equally informative, showing distinct signals for the alkyne carbons, the substituted and unsubstituted aromatic carbons, and the methyl carbons. The chemical shift of the alkyne carbons is particularly characteristic.

Detailed, experimentally obtained NMR data for this compound are presented below.

¹H NMR Data for this compound

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]IntegrationAssignment
7.60Doublet (d)7.42HAromatic Protons
7.32-7.28Multiplet (m)N/A4HAromatic Protons
7.28-7.18Multiplet (m)N/A2HAromatic Protons
2.61Singlet (s)N/A6HMethyl (-CH₃) Protons

¹³C NMR Data for this compound

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) [ppm]Assignment
139.9Aromatic Carbon (quaternary)
131.8Aromatic Carbon
129.5Aromatic Carbon
128.2Aromatic Carbon
125.6Aromatic Carbon
123.3Aromatic Carbon (quaternary)
92.3Alkyne Carbon (-C≡C-)
20.9Methyl Carbon (-CH₃)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₁₆H₁₄), the nominal molecular weight is 206 g/mol . nih.gov

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. The M⁺˙ for this compound would be observed at m/z = 206. This molecular ion is energetically unstable and can break apart into smaller, charged fragments.

Common fragmentation pathways for this molecule would likely involve:

Loss of a methyl radical (•CH₃): This would produce a prominent fragment ion at m/z = 191 ([M-15]⁺), which is stabilized by the aromatic system.

Loss of a hydrogen atom (•H): This can lead to a fragment at m/z = 205 ([M-1]⁺).

Cleavage of the alkyne bond or rearrangements: More complex fragmentation can lead to smaller ions corresponding to tolyl or other aromatic fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it an ideal method for assessing the purity and confirming the identity of volatile compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and travels through a capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. This compound would elute at a specific retention time under a given set of conditions (e.g., column type, temperature program). The high sensitivity and reproducibility of GC make it an excellent tool for quantitative analysis and purity determination. researchgate.net

As the compound elutes from the GC column, it enters the mass spectrometer, which serves as a detector. The MS records the mass spectrum of the eluting compound, showing the molecular ion (m/z 206) and its characteristic fragmentation pattern. This mass spectrum acts as a chemical fingerprint, allowing for positive identification of the compound by comparing it to known spectra or by interpreting the fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

While conventional MS provides the nominal (integer) mass of a molecule, High-Resolution Mass Spectrometry (HRMS) measures the mass with extremely high precision, typically to four or five decimal places. This precision allows for the determination of a compound's exact elemental formula.

The molecular formula of this compound is C₁₆H₁₄. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.00000) and hydrogen (¹H = 1.007825), the calculated monoisotopic mass is 206.10955 Da. nih.gov

An HRMS experiment would yield a result such as:

Calculated for C₁₆H₁₄ [M]⁺: 206.10955

Found: 206.1095X

The close agreement between the measured and calculated mass confirms the elemental composition C₁₆H₁₄ and rules out other possible formulas that might have the same nominal mass (isobars). This unambiguous formula confirmation is a critical step in the characterization of a newly synthesized compound.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. It is particularly valuable for monitoring the progress of a chemical reaction and for assessing the purity of the final product, especially for compounds that may not be sufficiently volatile for GC. pensoft.netmdpi.com

For a diarylalkyne like this compound, a reversed-phase HPLC (RP-HPLC) method would be highly effective. bridgewater.eduthermofisher.com A typical setup would involve:

Stationary Phase: A nonpolar C18 (octadecylsilyl) column.

Mobile Phase: A polar solvent mixture, such as a gradient of acetonitrile (B52724) and water.

During the synthesis of this compound, small aliquots of the reaction mixture can be periodically withdrawn, diluted, and injected into the HPLC system. The resulting chromatogram would show peaks corresponding to the starting materials, intermediates, the desired product, and any byproducts. By tracking the decrease in reactant peak area and the increase in the product peak area over time, chemists can determine the reaction rate and endpoint. mdpi.com After the reaction is complete and the product is isolated, HPLC is used to determine its purity by quantifying the area of the product peak relative to the total area of all peaks in the chromatogram.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound can be grown, this technique can provide a definitive structural model.

The process involves passing a beam of X-rays through the crystal; the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed map of the electron density within the crystal's unit cell can be calculated.

A successful crystallographic analysis of this compound would reveal:

Unambiguous Connectivity: Confirming the bonding arrangement of all atoms.

Precise Bond Lengths and Angles: Providing exact measurements for the C≡C triple bond, the C-C single bonds, and the bonds within the aromatic rings.

Torsional Angles: Critically, it would define the dihedral angle between the two ortho-tolyl rings. Due to steric hindrance between the ortho-methyl groups, the rings are not expected to be coplanar with the alkyne unit, and crystallography can measure this twist precisely.

Crystal Packing: Information on how the molecules arrange themselves in the crystal lattice through intermolecular interactions.

While a specific crystal structure for this compound is not widely reported, the technique remains the gold standard for elucidating the solid-state conformation of such molecules.

1,2 Di O Tolylethyne As a Precursor in Advanced Organic Synthesis

Role in the Construction of Polyaromatic Hydrocarbons

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds consisting of fused aromatic rings, which are fundamental in materials science, astrophysics, and environmental chemistry. The synthesis of PAHs often involves cyclization and annulation reactions where smaller aromatic or unsaturated precursors are assembled into larger, more complex ring systems. Alkynes, particularly diarylethynes, serve as key building blocks in many such synthetic strategies due to the reactivity of their triple bond.

While direct, extensively documented examples of 1,2-di-o-tolylethyne being used specifically to synthesize well-defined PAHs are not prominently detailed within the reviewed literature snippets, its structural attributes suggest potential applicability. The presence of the internal alkyne functionality allows for participation in various cyclization and cycloaddition reactions that are foundational to PAH formation. Research into PAH growth mechanisms, such as the hydrogen abstraction-C2H2 addition (HACA) mechanism, highlights the role of acetylene (B1199291) units in building up aromatic frameworks nih.gov.

In related annulation reactions aimed at constructing polycyclic systems, such as the synthesis of (pseudo)azulenes, this compound has been employed as a substrate in palladium-catalyzed processes pku.edu.cn. Although the specific outcome in one instance led to a hydroborated product rather than the target azulene (B44059), it demonstrates the compound's engagement in reactions designed for complex polycyclic architectures pku.edu.cn. Furthermore, in a ruthenium-catalyzed decarboxylative annulation reaction for the synthesis of isochromen-1-one derivatives, this compound was found to be unsuitable, indicating that its reactivity profile is context-dependent for specific PAH-forming transformations rsc.org. Nevertheless, the inherent structure of this compound positions it as a potential synthon for exploring novel routes to substituted PAHs.

Utility in the Synthesis of Conjugated Systems

The ethyne (B1235809) linkage in this compound provides a rigid, linear unit that is crucial for extending π-electron delocalization, a hallmark of conjugated systems. These systems are of significant interest for their electronic and optical properties, finding applications in organic electronics, optoelectronics, and materials science.

This compound has demonstrated utility in the synthesis of conjugated heterocyclic systems. For instance, it has been employed in reactions with secondary phosphine (B1218219) oxides to yield benzo[b]phosphole oxides, a class of conjugated compounds. In one reported study, the reaction of this compound with appropriate phosphine oxides resulted in the formation of benzo[b]phosphole oxide (4a) with a high yield of 93% acs.org. This reaction highlights the alkyne's capacity to participate in cyclization events that create extended conjugated frameworks.

Moreover, this compound has been cited as a substrate in ring-opening alkyne metathesis (ROAM) methodologies, which are employed for the synthesis of functional conjugated polymers escholarship.org. This suggests its potential role in the construction of macromolecular conjugated materials, where the alkyne unit can be incorporated into polymer backbones to tune electronic and physical properties.

Applications as a Building Block in Complex Molecular Architectures

In advanced organic synthesis, a "building block" refers to a molecular fragment or compound possessing reactive functional groups that facilitates the modular assembly of complex molecular architectures wikipedia.org. The strategic placement of functional groups allows chemists to precisely control the construction of target molecules, ranging from pharmaceuticals to advanced materials.

This compound serves as a versatile building block due to its reactive alkyne functionality and the presence of aryl substituents. Its participation in palladium-catalyzed annulation reactions exemplifies its utility in forming intricate cyclic structures. For example, in an approach towards (pseudo)azulenes, this compound was reacted under palladium catalysis. While the reaction yielded hydroborated (E)-1,2-di-o-tolylethene (5w) in 38% yield, it showcases the compound's ability to engage in complex catalytic transformations aimed at constructing novel molecular frameworks pku.edu.cn.

The alkyne group can undergo a wide array of transformations, including cycloadditions (e.g., Diels-Alder, [3+2] cycloadditions), coupling reactions (e.g., Sonogashira, Glaser), and hydrofunctionalizations, making this compound a valuable synthon for assembling diverse and complex molecular architectures. The ortho-tolyl substituents also impart specific steric and electronic properties that can influence the outcome of these reactions and the final molecular geometry.

Properties of this compound

PropertyValueSource
IUPAC NameThis compoundN/A
CAS Number2789-88-0 bldpharm.comsigmaaldrich.com
Molecular FormulaC16H14 bldpharm.comsigmaaldrich.com
Molecular Weight206.28 g/mol bldpharm.com
Physical FormSolid sigmaaldrich.com
Purity97% sigmaaldrich.com
StorageSealed in dry, room temperature bldpharm.comsigmaaldrich.com

Selected Reactions Involving this compound

Reaction Type / Target SystemSubstrateKey Reagents/Conditions (Brief)Product/OutcomeYieldCitation
Benzo[b]phosphole Oxide SynthesisThis compoundSecondary phosphine oxidesBenzo[b]phosphole oxide (4a)93% acs.org
(Pseudo)azulene SynthesisThis compoundPd-catalyzed [3+2] annulationHydroborated (E)-1,2-di-o-tolylethene (5w)38% pku.edu.cn

Emerging Research Directions and Future Prospects for 1,2 Di O Tolylethyne Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the carbon-carbon triple bond in 1,2-Di-o-tolylethyne is a key area of investigation. While classical catalytic methods for alkyne transformations are well-established, the steric hindrance imposed by the ortho-tolyl groups in this specific molecule presents both challenges and opportunities. Future research is geared towards the design of sophisticated catalytic systems that can overcome these steric challenges and unlock new modes of reactivity with high levels of control.

Transition metal catalysis is at the forefront of this endeavor. The development of catalysts with tailored ligand spheres is crucial for modulating the electronic and steric environment around the metal center. This allows for precise control over the activation of the alkyne and subsequent bond-forming events. For instance, palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, are being adapted for substrates like this compound to facilitate the construction of complex molecular frameworks. The Sonogashira cross-coupling reaction, which pairs terminal alkynes with aryl or vinyl halides, serves as a foundational method for the synthesis of diarylacetylenes and could be leveraged in post-synthetic modifications of the this compound core.

Furthermore, the exploration of earth-abundant metal catalysts, such as those based on copper, nickel, and iron, is a growing trend. These metals offer a more sustainable and cost-effective alternative to precious metals like palladium and platinum. Research in this area aims to develop catalytic systems that exhibit comparable or even superior activity and selectivity for the transformations of sterically demanding alkynes.

Table 1: Potential Catalytic Systems for this compound Transformations

Catalyst Type Metal Center Potential Applications Desired Outcome
Homogeneous Palladium(0) Cross-coupling, Cycloadditions Enhanced reactivity, regio- and stereoselectivity
Homogeneous Copper(I) "Click" chemistry analogues, C-H activation Mild reaction conditions, functional group tolerance
Homogeneous Nickel(0) Reductive couplings, Cyclotrimerizations Access to novel cyclic and polycyclic systems

Exploration of New Transformation Pathways

Beyond established catalytic reactions, the scientific community is actively seeking to uncover novel transformation pathways for this compound. The inherent reactivity of the alkyne moiety makes it a versatile building block for a wide array of chemical reactions.

Cycloaddition reactions, in particular, represent a powerful tool for rapidly increasing molecular complexity. The [2+2+2] cycloaddition, for example, can be employed to construct highly substituted benzene (B151609) rings from three alkyne units. Applying this to this compound, potentially in the presence of a suitable transition metal catalyst, could lead to the synthesis of novel, sterically crowded hexasubstituted benzene derivatives with unique photophysical or material properties. Similarly, [3+2] and [4+2] (Diels-Alder) cycloaddition reactions, where this compound acts as the dienophile or dipolarophile, open avenues to a diverse range of heterocyclic and carbocyclic structures.

Another promising area is the exploration of C-H activation and functionalization of the tolyl methyl groups. While the alkyne is the more traditionally reactive site, directing catalysts to activate the benzylic C-H bonds would enable the introduction of new functional groups and the elaboration of the peripheral structure of the molecule. This would significantly expand the synthetic utility of this compound as a molecular scaffold.

Integration into Advanced Synthetic Strategies

The unique properties of this compound make it an attractive component for integration into more complex synthetic strategies. Its rigid, linear structure can be exploited in the design of molecular wires, oligomers, and polymers with defined lengths and geometries. The tolyl groups can be further functionalized to tune solubility, electronic properties, and solid-state packing.

In the realm of materials science, diarylacetylenes are precursors to π-conjugated systems with interesting optical and electronic properties. The synthesis of polymers incorporating the this compound unit could lead to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The steric bulk of the ortho-tolyl groups could influence the polymer's morphology and prevent close packing, potentially leading to materials with enhanced solubility and processability.

Furthermore, this compound can serve as a key building block in the total synthesis of complex natural products or designed molecules with specific biological activities. Its rigid nature can be used to control the spatial arrangement of functional groups, which is often critical for molecular recognition and biological function.

Computational Predictions for Designing New this compound Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For this compound, computational methods can provide valuable insights to guide experimental efforts.

Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule, predict its reactivity towards various reagents, and elucidate the mechanisms of catalytic and non-catalytic reactions. For instance, DFT can help in the design of new catalysts by predicting the binding energies of intermediates and the activation barriers of key reaction steps. This computational screening can significantly accelerate the discovery of efficient and selective catalytic systems.

Molecular dynamics (MD) simulations can be employed to study the conformational behavior of larger systems incorporating the this compound unit, such as polymers or self-assembled monolayers. These simulations can predict how the molecule will behave in different environments and how its structure will influence the macroscopic properties of a material.

Table 2: Application of Computational Methods to this compound Research

Computational Method Application Predicted Properties
Density Functional Theory (DFT) Reaction mechanism studies, Catalyst design Transition state energies, Reaction pathways, Spectroscopic properties
Molecular Dynamics (MD) Conformational analysis of polymers, Self-assembly studies Polymer morphology, Intermolecular interactions, Material properties

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,2-Di-o-tolylethyne, and how can reaction yields be improved?

  • Methodological Answer : Optimize synthesis by systematically varying catalysts (e.g., Mo-based complexes), solvents (aromatic vs. polar aprotic), and temperature. Monitor progress using GC-MS or HPLC to identify intermediates and byproducts. Purification via column chromatography with gradient elution (hexane/ethyl acetate) improves yield. Reference established protocols (e.g., MoCl4(NCCH3)₂ catalysis) and validate reproducibility through triplicate trials . Hazard analysis, as per prudent laboratory practices, is critical for scaling reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR to confirm regiochemistry and purity, FT-IR to verify alkyne C≡C stretches (~2100 cm⁻¹), and X-ray crystallography for absolute structural confirmation. Compare experimental data with computational predictions (e.g., DFT-optimized geometries) to resolve ambiguities. Mass spectrometry (EI-MS) confirms molecular ion peaks and fragmentation patterns .

Q. How can researchers assess the thermal stability of this compound under experimental conditions?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) at controlled heating rates (e.g., 5–10°C/min under nitrogen). Pair with differential scanning calorimetry (DSC) to detect exothermic/endothermic transitions. Kinetic analysis (e.g., Flynn-Wall-Ozawa method) quantifies decomposition activation energy. Document deviations from literature values and correlate with structural impurities .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported electronic properties of this compound?

  • Methodological Answer : Perform comparative studies using cyclic voltammetry (CV) to measure redox potentials under identical conditions (solvent, electrolyte). Validate results with DFT calculations (e.g., HOMO-LUMO gaps) and benchmark against structurally similar alkynes. Address discrepancies by isolating variables like oxygen sensitivity or solvent effects .

Q. What experimental designs are suitable for studying this compound’s reactivity in alkyne metathesis?

  • Methodological Answer : Design kinetic experiments using in situ FT-IR or 1^1H NMR to track metathesis progress. Vary catalyst loading (e.g., MesC≡Mo complexes) and substrate ratios to determine rate laws. Use isotopic labeling (e.g., 13^13C) to trace bond reorganization. Cross-validate with computational transition-state modeling .

Q. How can researchers evaluate the consistency of toxicological data for this compound across studies?

  • Methodological Answer : Apply criteria from toxicological frameworks (e.g., consistency across species, exposure scenarios). Conduct meta-analyses of LD50/EC50 values, noting outliers. Use statistical tools (e.g., Cochran’s Q test) to assess heterogeneity. Replicate high-impact studies with controlled variables (e.g., purity ≥98%) .

Q. What strategies mitigate biases in data interpretation for this compound applications in conjugated polymers?

  • Methodological Answer : Implement blinding during spectroscopic/electrochemical analyses. Use independent validation cohorts for polymer conductivity measurements. Apply mixed-methods approaches (e.g., triangulate XRD, AFM, and GPC data) to reduce method-specific artifacts .

Tables for Methodological Reference

Parameter Analytical Technique Key Considerations
PurityHPLC with UV detectionCalibrate with certified reference standards
Structural confirmationX-ray crystallographyResolve disorder using SHELXL refinement
Thermal stabilityTGA/DSCControl atmospheric composition (N₂ vs. air)
Electronic propertiesCyclic voltammetryUse ferrocene/ferrocenium as internal standard

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2-Di-o-tolylethyne
Reactant of Route 2
Reactant of Route 2
1,2-Di-o-tolylethyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.